sec-Butyl formate

描述

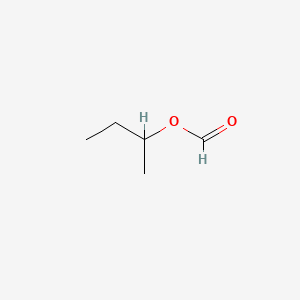

Structure

3D Structure

属性

IUPAC Name |

butan-2-yl formate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-5(2)7-4-6/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEQYDZVVPONKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862249 | |

| Record name | formic acid, 1-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-40-2 | |

| Record name | sec-Butyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formic acid, 1-methylpropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sec-Butyl formate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formic acid, 1-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | formic acid, 1-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formic acid, 1-methylpropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Sec-Butyl Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-butyl formate (B1220265) (butan-2-yl formate) is an organic compound classified as a formate ester. It is recognized for its characteristic fruity, plum-like odor and is found naturally in various fruits such as apples and strawberries, as well as in products like sherry and Parmesan cheese.[1] In industrial applications, it serves as a solvent for various resins and lacquers and is utilized as a flavoring agent in the food industry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectral characterization.

Chemical Structure and Identification

The chemical structure of sec-butyl formate consists of a formate group attached to a sec-butyl group. The IUPAC name for this compound is butan-2-yl formate.[2][3]

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | butan-2-yl formate[2][3] |

| Synonyms | Formic acid, 1-methylpropyl ester; 2-Butyl formate; sec-Butyl methanoate[2][3][4] |

| CAS Number | 589-40-2[2][4] |

| Molecular Formula | C₅H₁₀O₂[2][3] |

| SMILES | CCC(C)OC=O[3][5] |

| InChI | InChI=1S/C5H10O2/c1-3-5(2)7-4-6/h4-5H,3H2,1-2H3[2][3][4] |

| InChIKey | OAEQYDZVVPONKW-UHFFFAOYSA-N[2][3][4] |

Physicochemical Properties

This compound is a colorless liquid that is highly flammable.[2] It is slightly soluble in water and miscible with alcohols and oils.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 102.13 g/mol [2][3] |

| Boiling Point | 99.5 °C at 760 mmHg[6] |

| Melting Point | -93.85 °C (estimate)[6] |

| Density | 0.887 g/cm³[6] |

| Flash Point | 3.5 °C[6] |

| Vapor Pressure | 38.2 mmHg at 25 °C[6] |

| Refractive Index | 1.3865[6] |

| Solubility in Water | Slightly soluble[1] |

| XLogP3 | 1.5[6] |

Synthesis of this compound

This compound is typically synthesized via the Fischer esterification of sec-butanol with formic acid, using a strong acid as a catalyst. The reaction is an equilibrium process, and to achieve a high yield, it is common to use an excess of one of the reactants or to remove water as it is formed.

Logical Relationship for Synthesis

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

Synthesis via Fischer Esterification

This protocol describes the laboratory-scale synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine sec-butanol and a 1.5 molar excess of formic acid.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant mass) to the mixture while stirring.

-

Reflux: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify the crude product by fractional distillation to obtain pure this compound.

Spectroscopic Characterization

-

¹H NMR: Spectra can be recorded on a 300 MHz or 500 MHz spectrometer. Samples are typically prepared by dissolving a small amount of this compound in deuterated chloroform (B151607) (CDCl₃). The characteristic proton signals are expected around:

-

Formyl proton (s, 1H)

-

CH proton of the sec-butyl group (m, 1H)

-

CH₂ protons of the sec-butyl group (m, 2H)

-

CH₃ protons of the sec-butyl group (t, 3H and d, 3H)

-

-

¹³C NMR: Spectra can be acquired on the same instrument. The expected chemical shifts for the carbon atoms are:

-

Carbonyl carbon

-

CH carbon of the sec-butyl group

-

CH₂ carbon of the sec-butyl group

-

Two distinct CH₃ carbons of the sec-butyl group

-

IR spectra of this compound can be obtained using an FTIR spectrometer. The analysis can be performed on a neat liquid film between salt plates (e.g., NaCl or KBr). Key vibrational frequencies to be observed include:

-

A strong C=O stretching band for the ester carbonyl group.

-

C-O stretching bands.

-

C-H stretching and bending vibrations for the alkyl groups.

GC-MS analysis is suitable for assessing the purity and confirming the molecular weight of this compound.

-

Gas Chromatograph (GC) Conditions: A nonpolar capillary column (e.g., DB-5ms) is typically used. The oven temperature program can start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C) to ensure the elution of the compound.

-

Mass Spectrometer (MS) Conditions: Electron ionization (EI) at 70 eV is a standard method. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns of the ester.

Spectroscopic Data

Table 3: Key Spectroscopic Data for this compound

| Technique | Key Peaks/Signals |

| ¹H NMR | Data available, specific shifts depend on solvent and instrument frequency.[2] |

| ¹³C NMR | Data available, specific shifts depend on solvent and instrument frequency.[2] |

| IR Spectroscopy | Characteristic peaks for C=O and C-O stretching are expected.[7] |

| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 102, with characteristic fragmentation patterns.[4][8] |

Safety and Handling

This compound is a highly flammable liquid and vapor.[2] It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is incompatible with strong oxidizing agents, strong acids, and strong bases.

Table 4: GHS Hazard Information for this compound

| Hazard Statement | Precautionary Codes |

| H225: Highly flammable liquid and vapor[2] | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501[2] |

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and characterization of this compound. The information and protocols presented herein are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. Adherence to proper safety precautions is essential when handling this compound.

References

- 1. Butyl formate | 592-84-7 [chemicalbook.com]

- 2. This compound | C5H10O2 | CID 79049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. plantaedb.com [plantaedb.com]

- 4. Formic acid, 1-methylpropyl ester [webbook.nist.gov]

- 5. PubChemLite - this compound (C5H10O2) [pubchemlite.lcsb.uni.lu]

- 6. ButylFormate|589-40-2|lookchem [lookchem.com]

- 7. Conformations of some saturated carbonyl compounds. Part III. Infrared spectra of isomeric propyl and butyl formates and acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Physical Properties of Butan-2-yl Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of butan-2-yl formate (B1220265). The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for the determination of these properties are also outlined.

Core Physical Properties of Butan-2-yl Formate

Butan-2-yl formate, also known as sec-butyl formate, is an organic ester with the chemical formula C₅H₁₀O₂. It is recognized for its characteristic fruity odor. The physical characteristics of this compound are crucial for its application in various industrial and research settings.

Quantitative Data Summary

The following tables summarize the key physical properties of butan-2-yl formate, compiled from various scientific databases.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₂ | [1][2][3] |

| Molecular Weight | 102.13 g/mol | [1][2][3][4] |

| IUPAC Name | butan-2-yl formate | [3][5] |

| CAS Number | 589-40-2 | [2][4][6] |

Table 1: General Properties

| Property | Value | Source(s) |

| Boiling Point | 94.00 °C to 99.85 °C | [2][4][6][7] |

| Melting Point | -93.85 °C (estimate) | [2][7] |

| Density | 0.8786 to 0.887 g/cm³ | [2][4][7] |

| Flash Point | 3.33 °C to 3.5 °C | [2][4][6] |

| Vapor Pressure | 38.2 mmHg at 25 °C | [2][6] |

| Refractive Index | 1.38600 to 1.39200 at 20.00 °C | [2][6] |

Table 2: Thermodynamic and Physical State Properties

| Property | Solvent | Value | Source(s) |

| Solubility | Water | Slightly soluble; 1.035e+004 mg/L at 25 °C (est) | [6][8] |

| Alcohol | Soluble | [6] |

Table 3: Solubility Profile

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the physical properties of organic compounds like butan-2-yl formate.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile liquid like butan-2-yl formate, several methods can be employed.

1. Distillation Method: This method is suitable when a sufficient quantity of the sample (at least 5 mL) is available.

-

Apparatus: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

-

Procedure:

-

The liquid sample, along with a few boiling chips, is placed in the distilling flask.

-

The apparatus is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. The thermometer bulb should be positioned so that it is fully immersed in the vapor phase.

-

The temperature that remains constant during the distillation of the bulk of the liquid is recorded as the boiling point.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

-

2. Thiele Tube Method: This micro-method is ideal for small sample volumes.

-

Apparatus: A Thiele tube, a thermometer, a small test tube, and a capillary tube sealed at one end.

-

Procedure:

-

A small amount of the liquid is placed in the small test tube.

-

The capillary tube is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is placed in a Thiele tube containing a high-boiling point oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

-

Determination of Melting Point

Since butan-2-yl formate is a liquid at room temperature with a very low estimated melting point, this procedure would be conducted at sub-zero temperatures.

-

Apparatus: A melting point apparatus (such as a Mel-Temp or a similar device with a cooling stage), a capillary tube, and a low-temperature thermometer or probe.

-

Procedure:

-

A small amount of the solidified sample is introduced into a capillary tube.

-

The capillary tube is placed in the sample holder of the melting point apparatus, which has been pre-cooled.

-

The temperature is slowly increased at a rate of 1-2 °C per minute near the expected melting point.

-

The temperature at which the first signs of melting are observed and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the substance.

-

Determination of Density

The density of a volatile liquid can be determined using a pycnometer or by direct mass and volume measurements.

-

Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance, and a constant temperature bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The cap is placed, and any excess liquid is wiped off.

-

The filled pycnometer is reweighed.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

To ensure accuracy, the determination should be carried out at a constant, recorded temperature, as density is temperature-dependent.

-

Determination of Solubility

This protocol outlines a qualitative and semi-quantitative method for determining the solubility of an organic ester in water.

-

Apparatus: Test tubes, graduated pipettes, and a vortex mixer.

-

Procedure:

-

A specific volume (e.g., 1 mL) of the solvent (water) is placed in a test tube.

-

A small, measured amount of butan-2-yl formate (e.g., 0.1 mL) is added to the test tube.

-

The mixture is vigorously agitated using a vortex mixer for a set period to ensure thorough mixing.

-

The mixture is allowed to stand and observed for the presence of a single homogeneous phase (soluble) or two distinct layers (insoluble).

-

For a semi-quantitative measurement, incremental amounts of the solute are added until saturation is reached (i.e., when the solute no longer dissolves and a separate phase persists). The amount of solute dissolved per unit volume of solvent is then calculated.

-

Logical Relationships and Influencing Factors

The physical properties of butan-2-yl formate are dictated by its molecular structure and the resulting intermolecular forces. The following diagram illustrates these relationships.

Caption: Factors influencing the physical properties of butan-2-yl formate.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pennwest.edu [pennwest.edu]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Butyl formate synthesis - chemicalbook [chemicalbook.com]

- 6. byjus.com [byjus.com]

- 7. math.answers.com [math.answers.com]

- 8. quora.com [quora.com]

sec-Butyl Formate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sec-butyl formate (B1220265), a significant organic compound with applications in various scientific fields. This document consolidates its chemical identity, physicochemical properties, synthesis and analysis protocols, and safety information to support research and development activities.

Chemical Identity

CAS Number: 589-40-2[1][2][3][4][5]

Molecular Formula: C₅H₁₀O₂[1][2][3][4]

IUPAC Name: butan-2-yl formate[3][4]

Synonyms: A variety of synonyms are used to identify sec-butyl formate in literature and commercial listings. These include:

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 102.13 g/mol | [1][3][4] |

| Appearance | Colorless clear liquid (est.) | [2] |

| Boiling Point | 94.0 °C at 760 mmHg | [2] |

| Specific Gravity | 0.87700 to 0.88300 @ 25.00 °C | [2][7] |

| Refractive Index | 1.38600 to 1.39200 @ 20.00 °C | [2][7] |

| Flash Point | 3.33 °C (38.00 °F) TCC | [2][7] |

| Vapor Pressure | 38.207 mmHg @ 25.00 °C (est.) | [2] |

| Solubility | Slightly soluble in water; soluble in alcohol. | [2][7] |

| logP (o/w) | 1.240 (est.) | [2] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound through the acid-catalyzed esterification of sec-butanol with formic acid.

Materials:

-

sec-Butanol

-

Formic acid (88% or higher)

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Diethyl ether or other suitable extraction solvent

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of sec-butanol and formic acid.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant mass) to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours to allow the esterification to proceed towards completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

-

Extraction and Washing: Add diethyl ether to dilute the mixture and wash it sequentially with:

-

Water to remove the bulk of the unreacted formic acid and sulfuric acid.

-

Saturated sodium bicarbonate solution to neutralize any remaining acids. Be cautious as CO₂ evolution may cause pressure build-up.

-

Saturated sodium chloride solution (brine) to reduce the solubility of the ester in the aqueous layer.

-

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation to obtain the final product. Collect the fraction boiling at approximately 94-97 °C.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound using GC-MS.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., a non-polar DB-5 or a similar stationary phase)

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile organic solvent such as hexane (B92381) or dichloromethane. A typical concentration is around 10 µg/mL.

-

Ensure the sample is free of particulate matter by filtering or centrifugation if necessary.

-

Transfer the prepared sample to a 1.5 mL GC autosampler vial.

GC-MS Parameters (Typical):

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (splitless or with an appropriate split ratio)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: Increase to 150 °C at a rate of 10 °C/min

-

Hold: Maintain at 150 °C for 2 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-350

Data Analysis:

The identity of this compound can be confirmed by comparing its retention time and the resulting mass spectrum with a known standard or with reference spectra from a database, such as the NIST Mass Spectral Library.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Safety Information

This compound is classified as a highly flammable liquid and vapor. Appropriate safety precautions should be taken when handling this compound. This includes working in a well-ventilated area, away from ignition sources, and using appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.

Conclusion

This technical guide provides essential information on this compound for professionals in research and development. The compiled data on its chemical properties, detailed experimental protocols for its synthesis and analysis, and safety guidelines are intended to facilitate its effective and safe use in scientific applications.

References

An In-depth Technical Guide to Butan-2-yl Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butan-2-yl formate (B1220265), also known as sec-butyl formate. It covers the compound's nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and relevant spectroscopic data. This document is intended to serve as a valuable resource for professionals in research, science, and drug development.

Chemical Identity and Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is butan-2-yl formate .[1][2] This name is derived from its structure as an ester formed from formic acid and butan-2-ol. The "butan-2-yl" prefix indicates that the butyl group is attached to the ester oxygen at its second carbon atom.

Synonyms: this compound, Formic acid 1-methylpropyl ester, 2-Butyl formate, s-Butyl formate, sec-Butyl methanoate.[1][2][3]

Molecular Formula: C₅H₁₀O₂[1]

Chemical Structure:

Caption: Chemical structure of butan-2-yl formate.

Physicochemical Properties

A summary of the key physical and chemical properties of butan-2-yl formate is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 102.13 g/mol | [1] |

| Boiling Point | 99.5 °C at 760 mmHg | [3] |

| Density | 0.887 g/cm³ | [3] |

| Refractive Index | 1.3865 | [3] |

| Flash Point | 3.5 °C | [3] |

| Vapor Pressure | 38.2 mmHg at 25 °C | [3] |

| LogP | 1.59380 | [3] |

| Solubility | Slightly soluble in water | |

| Appearance | Colorless liquid |

Experimental Protocol: Synthesis of Butan-2-yl Formate via Fischer Esterification

The following is a detailed methodology for the synthesis of butan-2-yl formate using the Fischer esterification of butan-2-ol with formic acid, catalyzed by a strong acid. This protocol is adapted from a similar procedure for the synthesis of other sec-butyl esters.[4]

Materials and Reagents

-

Butan-2-ol (sec-butyl alcohol)

-

Formic acid (88% or higher)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or anhydrous calcium chloride (CaCl₂)

-

Boiling chips

Equipment

-

Round-bottom flask (appropriate size for the scale of the reaction)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Distillation apparatus (simple or fractional)

-

Beakers, graduated cylinders, and other standard laboratory glassware

Experimental Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, combine butan-2-ol and a molar excess of formic acid (e.g., 1.2 to 1.5 equivalents). Add a magnetic stir bar and a few boiling chips to the flask.

-

Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume of the reactants). The addition of sulfuric acid is exothermic, so it should be done cautiously.

-

Reflux: Attach a reflux condenser to the round-bottom flask and ensure that cooling water is flowing through the condenser. Heat the reaction mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

-

Work-up: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Washing:

-

Wash the organic layer with an equal volume of cold water to remove the excess formic acid and sulfuric acid.

-

Next, carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as this will produce carbon dioxide gas, and the separatory funnel should be vented frequently. Continue washing until no more gas evolves.

-

Finally, wash the organic layer with a saturated solution of sodium chloride (brine) to remove any residual water and salts.

-

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate or calcium chloride.

-

Purification: Decant or filter the dried organic layer into a clean, dry distillation flask. Purify the crude butan-2-yl formate by simple or fractional distillation. Collect the fraction that boils in the expected range for butan-2-yl formate (literature boiling point is 99.5 °C).[3]

Caption: Experimental workflow for the synthesis of butan-2-yl formate.

Spectroscopic Data

The following tables summarize the key spectroscopic data for butan-2-yl formate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| ~8.0 | (s, 1H, -O-CHO) |

| ~4.8-5.0 | (m, 1H, -CH(CH₃)-) |

| ~1.5-1.7 | (m, 2H, -CH₂-CH₃) |

| ~1.2 | (d, 3H, -CH(CH₃)-) |

| ~0.9 | (t, 3H, -CH₂-CH₃) |

Note: Predicted chemical shifts based on typical values for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2970-2880 | C-H stretch (alkane) |

| ~1720 | C=O stretch (ester) |

| ~1180 | C-O stretch (ester) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 102 | Molecular ion [M]⁺ |

| 57 | [CH₃CH₂CH(CH₃)]⁺ fragment |

| 45 | [HCOO]⁺ fragment |

Logical Relationships in IUPAC Nomenclature

The IUPAC name "butan-2-yl formate" is determined by identifying the parent alcohol and the parent carboxylic acid that form the ester.

Caption: Logical diagram for determining the IUPAC name of this compound.

References

- 1. This compound | C5H10O2 | CID 79049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Formic acid, 1-methylpropyl ester [webbook.nist.gov]

- 3. ButylFormate|589-40-2|lookchem [lookchem.com]

- 4. Sciencemadness Discussion Board - Preparation of sec-butyl propionate with H2SO4 catalyst - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to Sec-Butyl Formate: Molecular Weight and Formula

This technical guide provides a detailed overview of the molecular formula and molecular weight of sec-butyl formate (B1220265), a compound of interest to researchers, scientists, and professionals in drug development.

Molecular Identity and Properties

Sec-butyl formate, also known by its IUPAC name butan-2-yl formate, is a carboxylic acid ester.[1][2] Its chemical identity is defined by its molecular formula and CAS Registry Number, 589-40-2.[1][3][4]

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is compiled from various chemical databases and literature sources.

| Parameter | Value | Source |

| Molecular Formula | C5H10O2 | PubChem[1][5], ECHEMI[6], PlantaeDB[2], NIST[3] |

| Molecular Weight | 102.13 g/mol | PubChem[1], ECHEMI[6], PlantaeDB[2] |

| 102.1317 g/mol | NIST WebBook[3] | |

| 102.133 g/mol | SpectraBase[4] | |

| Exact Mass | 102.068079557 Da | PubChem[1][2] |

| 102.06808 Da | PubChemLite[7] |

Methodology for Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property. While this guide does not detail specific experimental protocols for the determination of this compound's molecular weight, standard analytical techniques such as mass spectrometry are employed to determine the mass-to-charge ratio of the molecule and its fragments, from which the molecular weight can be accurately calculated. The slight variations in reported molecular weights in the table above can be attributed to different experimental methods or calculation standards.

Logical Relationship of Molecular Formula to Molecular Weight

The molecular weight of this compound is derived from its elemental composition as defined by its molecular formula, C5H10O2. The diagram below illustrates the logical workflow for calculating the molecular weight based on the atomic weights of its constituent atoms.

References

- 1. This compound | C5H10O2 | CID 79049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. plantaedb.com [plantaedb.com]

- 3. Formic acid, 1-methylpropyl ester [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound | C5H10O2 | CID 79049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. PubChemLite - this compound (C5H10O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Sec-Butyl Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for sec-butyl formate (B1220265). This document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for the identification, characterization, and quality control of this compound.

Introduction

Sec-butyl formate, also known as butan-2-yl formate, is an organic ester with the chemical formula C₅H₁₀O₂. It is an isomer of other butyl formates, such as n-butyl formate, isobutyl formate, and tert-butyl formate. The precise characterization of these isomers is crucial in many chemical and pharmaceutical applications, and NMR spectroscopy is a powerful analytical technique for this purpose. This guide presents the detailed ¹H and ¹³C NMR spectral data, experimental protocols, and a visual representation of the molecular structure and its NMR correlations.

Chemical Structure

The chemical structure of this compound is presented below. The numbering of the carbon and hydrogen atoms is provided for clear assignment of the NMR signals.

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. This data is essential for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectral Data for this compound

| Protons (Position) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-1 | ~8.05 | s | - | 1H |

| H-2 | ~4.85 | m | ~6.3 | 1H |

| H-3 | ~1.60 | m | ~7.0 | 2H |

| H-4 | ~1.20 | d | ~6.3 | 3H |

| H-5 | ~0.90 | t | ~7.4 | 3H |

Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet). Coupling constants (J) are reported in Hertz (Hz).

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon (Position) | Chemical Shift (δ) ppm |

| C-1 (C=O) | ~161.0 |

| C-2 (CH-O) | ~72.0 |

| C-3 (CH₂) | ~29.0 |

| C-4 (CH₃) | ~19.0 |

| C-5 (CH₃) | ~9.8 |

Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Experimental Protocols

The following provides a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

-

A sample of this compound (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is accurately weighed.

-

The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

A small amount of an internal standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0.00 ppm.

-

The solution is then transferred to a 5 mm NMR tube.

NMR Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz) is used for data acquisition.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: Typically 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Spectral Width: A spectral width of approximately 10-12 ppm is typically sufficient.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Spectral Width: A spectral width of approximately 200-220 ppm is typically used.

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

-

The spectrum is phased and baseline corrected.

-

The chemical shifts of the peaks are referenced to the TMS signal (0.00 ppm).

-

For ¹H NMR spectra, the integrals of the signals are determined, and the multiplicities and coupling constants are measured.

Visualization of NMR Data Relationships

The following diagram, generated using the DOT language, illustrates the connectivity of the atoms in this compound and provides a visual reference for the assignment of the NMR signals.

Caption: Molecular structure and NMR assignments for this compound.

GC-MS Analysis and Fragmentation of sec-Butyl Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analysis of sec-butyl formate (B1220265) using Gas Chromatography-Mass Spectrometry (GC-MS). It details a comprehensive experimental protocol, outlines the characteristic fragmentation patterns observed in the mass spectrum, and presents this data in a clear, structured format for researchers and professionals in drug development and related scientific fields.

Introduction

Sec-butyl formate (C5H10O2), also known as formic acid, 1-methylpropyl ester, is a formate ester with a molecular weight of 102.13 g/mol .[1][2][3] Its analysis by GC-MS is a critical technique for its identification and quantification in various matrices. Gas chromatography provides the necessary separation of volatile compounds, while mass spectrometry offers detailed structural information through ionization and fragmentation. Understanding the fragmentation pathways is essential for unambiguous compound identification.

Experimental Protocol for GC-MS Analysis

The following protocol outlines a standard method for the analysis of this compound. This protocol is a general guideline and may require optimization based on the specific instrumentation and analytical requirements.

2.1. Sample Preparation

For a standard solution, dilute this compound in a volatile organic solvent such as hexane (B92381) or ethyl acetate (B1210297) to a concentration of approximately 100 µg/mL. If the analyte is in a complex matrix, a liquid-liquid extraction may be necessary.[4]

2.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 6890 or equivalent.

-

Mass Spectrometer: Agilent 5975 or equivalent.

-

GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-150.

Mass Spectrum and Fragmentation Analysis

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The molecular ion peak ([M]+•) is expected at m/z 102, though it may be of low intensity. The fragmentation of esters is primarily driven by cleavage adjacent to the carbonyl group and rearrangements.[5]

3.1. Quantitative Data of Major Fragment Ions

The following table summarizes the major fragment ions observed in the mass spectrum of this compound, their mass-to-charge ratio (m/z), and their relative abundance.

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 29 | [CHO]+ | 45 |

| 45 | [HCOOH]+• | 30 |

| 56 | [C4H8]+• | 100 (Base Peak) |

| 57 | [C4H9]+ | 60 |

| 74 | [C3H6O2]+• | 25 |

| 102 | [C5H10O2]+• (Molecular Ion) | 5 |

Note: Relative abundances are approximate and can vary slightly between instruments.

3.2. Fragmentation Pathway

The fragmentation of this compound proceeds through several key pathways initiated by electron ionization. The primary fragmentation mechanisms include alpha-cleavage, McLafferty rearrangement, and loss of neutral molecules.

References

An In-depth Technical Guide to the Solubility of sec-Butyl Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sec-butyl formate (B1220265) in water and common organic solvents. The information is curated for professionals in research and development who require precise data and methodologies for experimental applications. This document summarizes available quantitative data, details relevant experimental protocols, and presents a logical workflow for solubility determination.

Executive Summary

sec-Butyl formate (C₅H₁₀O₂), an ester of formic acid and sec-butanol, is a colorless liquid with applications as a solvent and flavoring agent. Its solubility is a critical parameter in various chemical processes, including reaction chemistry, extraction, and formulation development. This guide consolidates the available solubility data, noting that while aqueous solubility is quantitatively estimated, its solubility in organic solvents is primarily described qualitatively as being high or miscible. Detailed experimental protocols are provided to enable researchers to determine precise solubility values as required for their specific applications.

Solubility Data

The solubility of this compound is presented below. It is important to note that specific quantitative data in a range of organic solvents is not widely available in published literature. The data for its isomer, n-butyl formate, is often reported and suggests a high degree of solubility in organic solvents, a characteristic that this compound is expected to share.

Aqueous Solubility

The solubility of this compound in water is limited due to the nonpolar nature of the butyl group, though the ester functionality does allow for some interaction with water molecules.

| Solvent | Temperature (°C) | Solubility (g/L) | Notes |

| Water | 25 | 10.35 | Estimated value[1] |

For comparison, the experimentally determined solubility of the isomeric n-butyl formate is approximately 7.5 g/L in water at 27°C[2][3][4]. Esters are generally considered slightly soluble in water[5][6].

Organic Solvent Solubility

Quantitative data for the solubility of this compound in specific organic solvents is sparse. However, it is widely reported to be soluble or miscible with a range of common organic solvents. The principle of "like dissolves like" suggests that this non-polar ester will be highly soluble in non-polar and moderately polar organic solvents[7]. The related compound, n-butyl formate, is described as miscible with alcohol and ether[2][3][5][6]. Furthermore, sec-butyl chloroformate, a structurally similar compound, is noted to be soluble in acetone, chloroform, toluene, and THF[8].

| Solvent | Qualitative Solubility |

| Alcohols (e.g., Ethanol, Methanol) | Miscible / Highly Soluble |

| Ethers (e.g., Diethyl Ether) | Miscible / Highly Soluble |

| Ketones (e.g., Acetone) | Soluble |

| Halogenated Solvents (e.g., Chloroform) | Soluble |

| Aromatic Hydrocarbons (e.g., Toluene) | Soluble |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in a specific solvent system, a standardized experimental protocol is required. The following details a robust method based on the widely accepted shake-flask method, consistent with OECD Guideline 105 for determining water solubility.

Objective

To determine the saturation concentration of this compound in a given solvent at a specified temperature and pressure.

Materials and Equipment

-

Solute: this compound (purity >99%)

-

Solvents: Deionized water, and selected organic solvents (e.g., ethanol, acetone, toluene)

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath capable of maintaining temperature ±0.5°C

-

Centrifuge

-

Glass flasks with airtight stoppers (e.g., screw caps (B75204) with PTFE liners)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Procedure: Shake-Flask Method

-

Preparation of Solvent: Ensure the solvent is pure and degassed, if necessary, to avoid bubble formation.

-

Preliminary Test: To estimate the approximate solubility, add this compound in incremental amounts to a known volume of the solvent in a flask at the target temperature. Shake vigorously after each addition until a saturated solution with an excess of undissolved this compound is observed. This helps in determining the appropriate solute-to-solvent ratio for the main test.

-

Main Experiment (in triplicate): a. Add a precisely weighed amount of the solvent to several flasks. b. Add a weighed excess amount of this compound to each flask, as determined from the preliminary test. c. Seal the flasks tightly to prevent solvent evaporation. d. Place the flasks in a thermostatic shaker set to the desired temperature (e.g., 25°C). e. Shake the flasks at a constant speed until equilibrium is reached. A minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

Phase Separation: a. Once equilibrium is reached, stop the shaking and allow the flasks to stand in the thermostatic bath for at least 24 hours to allow the excess this compound to separate. b. For aqueous solutions or where a clear separation is not achieved, centrifuge the samples at a high speed to facilitate the separation of the excess solute.

-

Sampling and Analysis: a. Carefully extract an aliquot of the clear, saturated supernatant using a syringe. b. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets. c. Dilute the sample with a suitable solvent (the same as the test solvent or one in which it is fully miscible) to a concentration within the calibrated range of the analytical instrument. d. Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC-FID or HPLC method.

-

Data Calculation: a. From the measured concentration of the diluted sample, calculate the concentration in the original saturated solution. b. Express the solubility in desired units, such as g/100 mL, g/L, or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps for the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

References

- 1. This compound [flavscents.com]

- 2. scent.vn [scent.vn]

- 3. Butyl Formate | C5H10O2 | CID 11614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ICSC 0402 - BUTYL FORMATE [inchem.org]

- 5. Butyl formate CAS#: 592-84-7 [m.chemicalbook.com]

- 6. Butyl formate | 592-84-7 [chemicalbook.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. framochem.com [framochem.com]

A Comprehensive Technical Guide to the Physical Properties of sec-Butyl Formate

This technical guide provides an in-depth overview of the boiling and melting points of sec-butyl formate (B1220265), targeted at researchers, scientists, and professionals in drug development. This document outlines the available data, details the experimental protocols for determining these physical properties, and presents a logical workflow for their characterization.

Physical Properties of sec-Butyl Formate

This compound, also known as formic acid sec-butyl ester, is a colorless liquid.[1] Its physical properties are crucial for its handling, application, and in silico modeling in various scientific and industrial contexts.

Data Summary

The following table summarizes the available quantitative data for the boiling and melting points of this compound.

| Physical Property | Value | Conditions |

| Boiling Point | 94.0 °C | @ 760.00 mm Hg |

| 97 °C | Not specified | |

| Melting Point | Data not available |

Experimental Protocols

The determination of boiling and melting points is a fundamental procedure in the characterization of chemical substances. The following are detailed methodologies for these experiments, based on established techniques.

Boiling Point Determination (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

A small amount of the liquid sample (this compound) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in a Thiele tube or oil bath.

-

The heating bath is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point is approached, a continuous stream of bubbles will be observed emerging from the capillary tube.

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube. This is the point where the vapor pressure of the liquid equals the external atmospheric pressure.

Melting Point Determination (Capillary Method)

While this compound is a liquid at room temperature, this protocol outlines the standard procedure for determining the melting point of a solid substance, which would be applicable if the substance were to be solidified at low temperatures.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar) or Thiele tube

-

Thermometer

-

Capillary tubes (sealed at one end)

Procedure:

-

A small amount of the finely powdered solid sample is packed into the open end of a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and placed in a Thiele tube.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

-

For a pure substance, the melting range is typically narrow (0.5-1 °C).

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination and reporting of the physical properties of a chemical substance like this compound.

Caption: Workflow for Physical Property Characterization.

References

An In-depth Technical Guide to the Safety and Hazards of sec-Butyl Formate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and hazards associated with the use of sec-butyl formate (B1220265) in a laboratory setting. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical responsibly and mitigate potential risks. The information presented herein is a synthesis of data from safety data sheets, chemical databases, and general laboratory safety protocols.

Chemical and Physical Properties

sec-Butyl formate, also known as formic acid sec-butyl ester, is a colorless liquid with a fruity odor.[1][2] It is important to understand its physical and chemical properties to handle it safely.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₀O₂ | [3][4] |

| Molecular Weight | 102.13 g/mol | [3][4] |

| Appearance | Colorless liquid | [5][6] |

| Odor | Fruity | [1][2] |

| Boiling Point | 94-97 °C (201-207 °F) | [5][7] |

| Melting Point | Not available | |

| Flash Point | 3.33 °C (38 °F) (Tag Closed Cup) | [5] |

| Specific Gravity | 0.877 - 0.883 @ 25 °C | [5] |

| Vapor Pressure | 38.2 mmHg @ 25 °C | [5] |

| Solubility | Slightly soluble in water; soluble in alcohol | [5][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are its flammability and its potential to cause irritation.

Signal Word: Danger[3]

NFPA 704 Rating (for n-butyl formate):

| Category | Rating |

| Health (Blue) | 2 |

| Flammability (Red) | 3 |

| Instability (Yellow) | 0 |

Toxicology and Exposure Routes

The primary routes of exposure to this compound are inhalation, skin contact, eye contact, and ingestion.

Acute Effects:

-

Inhalation: May cause respiratory tract irritation. High concentrations of vapor can lead to central nervous system depression, causing symptoms such as headache, dizziness, and drowsiness.[9]

-

Skin Contact: May cause skin irritation. Prolonged or repeated contact can lead to dermatitis due to the defatting action of the solvent on the skin.[9]

-

Eye Contact: Causes serious eye irritation.[10]

-

Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.[9]

Chronic Effects:

-

Prolonged or repeated exposure may have adverse effects on the liver and kidneys.[9]

Toxicological Data

| Metric | Value | Species | Source(s) |

| Oral LD₅₀ | 11300 mg/kg | Rat | [5] |

| Dermal LD₅₀ | 5670 µL/kg | Rabbit | [5] |

Signaling Pathway of Toxicity (Presumed)

Specific signaling pathways for this compound toxicity are not well-documented. However, based on the toxicology of similar formate esters, a presumed pathway involves its hydrolysis in the body.

References

- 1. butyl formate, 592-84-7 [thegoodscentscompany.com]

- 2. CAS 589-40-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C5H10O2 | CID 79049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. plantaedb.com [plantaedb.com]

- 5. This compound, 589-40-2 [thegoodscentscompany.com]

- 6. This compound [flavscents.com]

- 7. This compound [stenutz.eu]

- 8. echemi.com [echemi.com]

- 9. ICSC 0664 - METHYL FORMATE [inchem.org]

- 10. fishersci.ie [fishersci.ie]

A Comprehensive Technical Review of sec-Butyl Formate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of sec-butyl formate (B1220265), a valuable ester with applications as a solvent and flavoring agent. This document details various synthetic methodologies, including direct esterification, transesterification, and enzymatic routes, with a focus on experimental protocols and comparative analysis of quantitative data.

Introduction to sec-Butyl Formate

This compound, also known as 1-methylpropyl formate, is a colorless liquid with a fruity odor. Its chemical formula is C₅H₁₀O₂ and it is an ester of formic acid and sec-butanol. Due to its characteristic scent, it finds use in the fragrance and flavor industries. Furthermore, its solvent properties make it relevant in various chemical processes. This guide explores the primary methods for its synthesis, providing detailed experimental procedures and performance data to aid researchers in selecting and optimizing a suitable production method.

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into three main approaches: direct esterification of formic acid with sec-butanol, transesterification of another formate ester with sec-butanol, and enzymatic synthesis. Each method offers distinct advantages and disadvantages concerning reaction conditions, catalyst requirements, and product yield.

Direct Esterification (Fischer Esterification)

Direct esterification, or Fischer esterification, is a widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction is an equilibrium process, and various strategies are employed to drive the reaction towards the product side, primarily through the removal of water.

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Various acidic catalysts can be employed for the direct esterification of formic acid with sec-butanol. These range from homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid to heterogeneous catalysts such as ion-exchange resins and inorganic oxides.

Table 1: Comparison of Catalytic Systems for Direct Esterification of Formic Acid with sec-Butanol

| Catalyst System | Reactant Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Reference |

| Boron oxide / p-toluenesulfonic acid | 1:1.16 | Reflux | 1 | 35 | >99 | [1] |

| Sulfonic acid type dinuclear ionic liquid | 1:3 | Reflux | 6 | 93.21 | Not Reported | [2] |

| Amberlyst-15 (inferred) | 1:2 (for similar esterification) | 80 | 4 | >90 (for similar esterification) | High (for similar esterification) | [1] |

This protocol is adapted from the work of Carlson et al.[1]

Materials:

-

sec-Butanol (2-butanol)

-

Anhydrous formic acid (98-100%)

-

Boron oxide (B₂O₃)

-

p-Toluenesulfonic acid (p-TsOH)

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Phosphorus pentoxide (P₄O₁₀)

-

Diatomaceous earth

Procedure:

-

A mixture of sec-butanol (0.25 mol), anhydrous formic acid (0.29 mol), boron oxide (0.09 mol), and p-toluenesulfonic acid (0.025 mol) in methylene chloride (50 mL) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The mixture is refluxed with vigorous stirring for 1 hour.

-

After 1 hour, the reaction mixture is chilled in an ice-water bath and filtered to remove solid residues.

-

The filtrate is treated with anhydrous potassium carbonate to neutralize any remaining acid and then refiltered.

-

The resulting solution is stirred for 1 hour with phosphorus pentoxide to remove any residual alcohol.

-

The mixture is then decanted through a short column of silica gel over diatomaceous earth.

-

The final product, this compound, is obtained by fractional distillation of the clear solution.

Results:

-

Yield: 35%

-

Purity: >99%

Transesterification

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. In the context of this compound synthesis, this typically involves reacting a readily available formate ester, such as methyl formate or ethyl formate, with sec-butanol in the presence of a catalyst. This method can be advantageous as the equilibrium can sometimes be more favorable, and milder reaction conditions can be employed.

Both acid and base catalysts can be used for transesterification. More recently, organocatalysts like N-heterocyclic carbenes (NHCs) have shown high efficiency for this transformation.

Table 2: Catalytic Systems for Transesterification for Formate Ester Synthesis

| Catalyst System | Formate Source | Alcohol | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| N-Heterocyclic Carbene (NHC) | Methyl formate | Various 1°, 2°, 3° alcohols | Not specified | Not specified | Good yields | [3] |

| Acidic Imidazolium Ionic Liquids | sec-Butyl acetate (B1210297) (for sec-butanol synthesis) | Methanol | Optimized conditions | - | 97.72 (conversion of sec-butyl acetate) | [4] |

While a specific protocol for this compound is not detailed in the available literature, a general procedure can be outlined based on the work of Fernando et al. on NHC-catalyzed transformylation.[3]

Materials:

-

sec-Butanol

-

Methyl formate

-

N-Heterocyclic carbene (NHC) catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

-

Anhydrous solvent (e.g., THF or toluene)

Procedure:

-

To a solution of sec-butanol in an anhydrous solvent under an inert atmosphere, add the NHC catalyst.

-

Add methyl formate to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating and monitor the progress by a suitable analytical technique (e.g., GC-MS or NMR).

-

Upon completion, the reaction mixture is quenched, and the product is isolated and purified using standard techniques such as distillation or column chromatography.

Caption: General Experimental Workflow for Transesterification.

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases are commonly employed for esterification and transesterification reactions under mild conditions, often with high chemo-, regio-, and stereoselectivity. While specific studies on the enzymatic synthesis of this compound are not abundant, the successful synthesis of other formate esters suggests its feasibility.

The efficiency of enzymatic esterification is influenced by several factors:

-

Enzyme Choice: Lipases from different sources (e.g., Candida antarctica, Rhizomucor miehei) exhibit varying activities and selectivities. Novozym 435 (immobilized lipase (B570770) B from Candida antarctica) is a commonly used and highly effective catalyst for ester synthesis.

-

Solvent: The choice of solvent can significantly impact enzyme activity and stability. Hydrophobic organic solvents are often preferred.

-

Water Activity: Controlling the water content in the reaction medium is crucial, as excess water can promote the reverse reaction (hydrolysis).

-

Temperature and pH: These parameters need to be optimized for the specific lipase used to ensure maximum activity and stability.

-

Substrate Molar Ratio: An excess of one of the reactants is often used to shift the equilibrium towards product formation.

Table 3: Enzymatic Synthesis of Formate Esters (Illustrative Examples)

| Enzyme | Formate Ester | Reactants | Solvent | Temperature (°C) | Conversion/Yield (%) | Reference |

| Novozym 435 | Octyl formate | Formic acid, Octanol | 1,2-Dichloroethane | 40 | 96.51 (conversion) | [5][6] |

| Novozym 435 | Butyl formate | Formic acid, Butan-1-ol | Acetonitrile | 40 | Not specified | [7] |

This conceptual protocol is based on general procedures for lipase-catalyzed esterification.

Materials:

-

sec-Butanol

-

Formic acid (or a suitable acyl donor like ethyl formate)

-

Immobilized lipase (e.g., Novozym 435)

-

Anhydrous organic solvent (e.g., hexane, toluene)

-

Molecular sieves (optional, for water removal)

Procedure:

-

Combine sec-butanol and formic acid in the desired molar ratio in an anhydrous organic solvent in a sealed reaction vessel.

-

Add the immobilized lipase to the reaction mixture.

-

If direct esterification is performed, molecular sieves can be added to remove the water produced.

-

Incubate the reaction at the optimal temperature for the chosen lipase (typically 30-60 °C) with shaking.

-

Monitor the reaction progress over time using an appropriate analytical method.

-

Once the reaction reaches equilibrium or the desired conversion, separate the immobilized enzyme by filtration for potential reuse.

-

The product, this compound, can be isolated and purified from the reaction mixture by distillation or other chromatographic techniques.

Industrial Production and Purification

On an industrial scale, the production of sec-butyl esters often involves the catalytic addition of the corresponding carboxylic acid to butenes. For this compound, this would entail the reaction of formic acid with a mixed butene feed. However, detailed public information on the industrial-scale synthesis specifically for this compound is limited.

Purification of this compound typically involves a series of steps to remove unreacted starting materials, the catalyst, and any byproducts. A general purification scheme would include:

-

Neutralization: Washing the crude product with a mild base (e.g., sodium bicarbonate solution) to remove any acidic catalyst and unreacted formic acid.

-

Washing: Washing with water or brine to remove any water-soluble impurities.

-

Drying: Using a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) to remove residual water.

-

Distillation: Fractional distillation is the final and crucial step to obtain high-purity this compound.

Caption: General Purification Workflow for this compound.

Conclusion

The synthesis of this compound can be achieved through several effective methods, each with its own set of advantages and challenges. Direct esterification using heterogeneous catalysts like ion-exchange resins or optimized systems with dehydrating agents appears to be a robust and scalable approach. Transesterification, particularly with the advent of highly active organocatalysts, offers a promising alternative under mild conditions. Enzymatic synthesis, while potentially offering the highest selectivity and sustainability, requires further optimization for specific application to this compound production. The choice of the optimal synthesis route will depend on factors such as desired scale, purity requirements, cost considerations, and environmental impact. This guide provides the foundational knowledge and detailed protocols to assist researchers in navigating these choices and advancing the synthesis of this important ester.

References

- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 2. Butyl formate synthesis - chemicalbook [chemicalbook.com]

- 3. Butyl formate | 592-84-7 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Presence of Sec-Butyl Formate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Abstract

Sec-butyl formate (B1220265), a branched-chain ester, is a volatile organic compound with potential applications in flavor, fragrance, and as a bioactive molecule. While its presence in the plant kingdom has been reported, detailed quantitative data and a complete understanding of its biosynthetic pathway remain subjects of ongoing investigation. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of sec-butyl formate, methodologies for its detection, and a proposed biosynthetic pathway. The information is tailored for researchers and professionals in drug development and related scientific fields, with a focus on presenting clear, actionable data and protocols.

Natural Occurrence of this compound

The presence of this compound in plants has been noted, specifically in mango (Mangifera indica). However, a thorough review of existing scientific literature reveals a conspicuous absence of quantitative data for this compound in any plant species. Numerous studies on mango volatiles have identified hundreds of compounds, yet this compound is not typically among those quantified, likely due to its presence in trace amounts or its absence in the cultivars studied.

Interestingly, quantitative data is available for this compound in the fungal kingdom. Studies on the volatile profile of the black truffle (Tuber melanosporum) have identified this compound as a significant component. While fungi are not plants, this data provides a valuable reference for the natural occurrence of this ester.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound in a natural source. It is crucial to note that this data is from a fungus, not a plant.

| Organism | Family | Tissue | Concentration/Relative Abundance | Reference |

| Black Truffle (Tuber melanosporum) | Tuberaceae | Ascocarp | 14% of total volatile components | [1] |

Experimental Protocols for Analysis

The analysis of volatile compounds like this compound from plant matrices typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS). The following is a detailed, generalized protocol synthesized from standard methods used for fruit volatile analysis.

Sample Preparation and Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique that is well-suited for the extraction of volatile and semi-volatile compounds.

-

Sample Homogenization : Weigh 5-10 g of fresh plant tissue (e.g., fruit pulp, leaves) into a 20 mL headspace vial. If necessary, add a saturated solution of NaCl to inhibit enzymatic activity and increase the volatility of the analytes.

-

Internal Standard : Add a known concentration of an internal standard (e.g., ethyl heptanoate) to the sample for quantification purposes.

-

Incubation : Seal the vial and incubate it in a water bath at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace.

-

Extraction : Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the sample vial for a fixed time (e.g., 30-60 minutes) under continued agitation and heating.

-

Desorption : Retract the fiber and immediately insert it into the injection port of the GC-MS for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph Conditions :

-

Injector : Splitless mode, 250°C.

-

Carrier Gas : Helium, constant flow rate of 1.0 mL/min.

-

Oven Temperature Program : Initial temperature of 40°C held for 2 minutes, ramp up to 240°C at a rate of 5°C/min, and hold for 5 minutes.

-

Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

-

Mass Spectrometer Conditions :

-

Ionization Source : Electron Impact (EI) at 70 eV.

-

Mass Range : m/z 40-400.

-

Scan Speed : 1 scan/s.

-

Source Temperature : 230°C.

-

Quadrupole Temperature : 150°C.

-

Identification and Quantification

-

Identification : The identification of this compound is achieved by comparing the retention time and the mass spectrum of the unknown peak with those of a pure standard. The mass spectrum should also be compared with entries in a spectral library (e.g., NIST, Wiley).

-

Quantification : The concentration of this compound is calculated by comparing its peak area to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations.

Visualized Experimental Workflow

References

Methodological & Application

Application Notes and Protocols: Sec-Butyl Formate as a Solvent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction